4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, and their chemical structure is often confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies . Protodeboronation of pinacol boronic esters is a common approach used in organic synthesis .Molecular Structure Analysis
The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Scientific Research Applications
Isoxazolyl thiazolyl benzimidazoles, similar in structure to the compound , have been synthesized and shown to possess anti-inflammatory and analgesic activities (Rajanarendar, Sanjeev, & Thirupathaiah, 2020).
Compounds with a structure incorporating benzimidazole and quinazoline have demonstrated significant anti-inflammatory activity in vivo, as compared to standard drugs (Prajapat & Talesara, 2016).
Methyl 3-cyclopropyl-3-oxopropanoate, which shares some structural similarities, has been used in the synthesis of heterocycles with a cyclopropyl substituent, indicating a potential application in developing novel organic compounds (Pokhodylo, Matiichuk, & Obushak, 2010).
Research has been conducted on the synthesis of new quinoline derivatives based on (4-hydroxy-2-methylquinolin-3-yl)acetic acid, highlighting the potential for developing diverse medicinal compounds (Avetisyan, Aleksanyan, & Pivazyan, 2004).
The synthesis of bioactive fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole indicates a broad spectrum of biological and pharmacological activities, including antimicrobial and anti-inflammatory effects (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Future Directions
There is ongoing research into the synthesis and therapeutic potential of quinoline derivatives, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of new molecules containing the quinoline nucleus is rapidly progressing .
properties
IUPAC Name |
4-[2-cyclopropyl-7-(6-methylquinolin-5-yl)-3H-benzimidazol-5-yl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-13-6-9-20-18(5-4-10-26-20)22(13)19-11-17(23-14(2)29-30-15(23)3)12-21-24(19)28-25(27-21)16-7-8-16/h4-6,9-12,16H,7-8H2,1-3H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQNXFBTALTQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole |
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